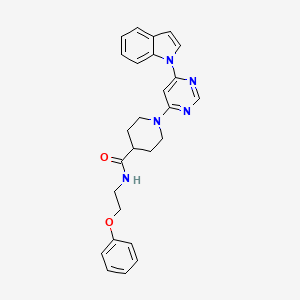![molecular formula C8H14BrN3 B2662491 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine;hydrobromide CAS No. 2260937-82-2](/img/structure/B2662491.png)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine;hydrobromide is a chemical compound with the molecular formula C8H13N3·HBr It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine typically involves the condensation of appropriate aldehydes with Meldrum’s acid and 2-(nitromethylene)imidazolidine. This reaction is carried out under reflux conditions in ethanol, with the addition of a catalytic amount of concentrated sulfuric acid . The resulting product is then purified through standard organic synthesis techniques such as extraction, drying, and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: The major products are typically oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with the nitro group converted to an amine.
Substitution: Substituted derivatives where the amine group is replaced with various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting bacterial infections.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in microbial growth and proliferation. The exact molecular pathways and targets are still under investigation, but its structural features suggest it may interfere with nucleic acid synthesis or protein function in bacteria .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Another derivative of imidazo[1,2-a]pyridine with similar biological activities.
Imidazo[1,2-a]pyridine-2-carbohydrazide: Known for its antimicrobial properties and used in similar research applications.
Uniqueness
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine is unique due to its specific substitution pattern and the presence of the methanamine group, which may confer distinct biological activities compared to other imidazo[1,2-a]pyridine derivatives. Its hydrobromide salt form also enhances its solubility and stability, making it more suitable for various applications.
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.BrH/c9-6-7-2-1-3-8-10-4-5-11(7)8;/h4-5,7H,1-3,6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAXPUXPWCGYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C=CN=C2C1)CN.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one](/img/structure/B2662408.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B2662410.png)
![N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2662415.png)
![3-[(4-Ethyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzenesulfonyl fluoride](/img/structure/B2662416.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea](/img/structure/B2662417.png)
![6-[(2-Methylpropan-2-yl)oxy]hexan-1-amine;hydrochloride](/img/structure/B2662418.png)
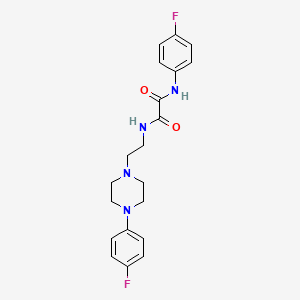
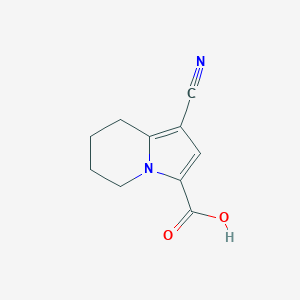
![methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2662423.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2662424.png)
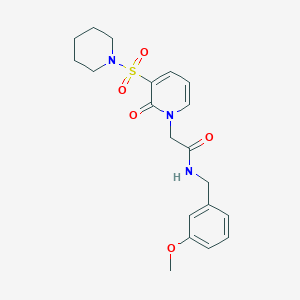
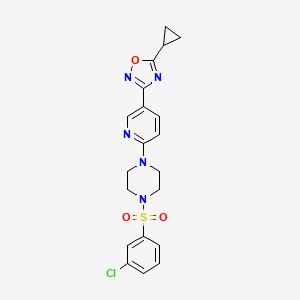
![5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2662430.png)
